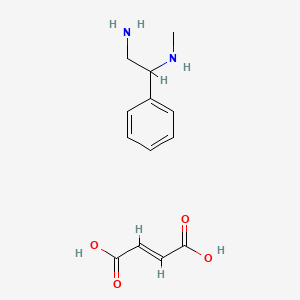(2-Amino-1-phenylethyl)(methyl)amine,but-2-enedioicacid
CAS No.:
Cat. No.: VC17763888
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18N2O4 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H14N2.C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | BNRSJOXPWOCPJS-WLHGVMLRSA-N |
| Isomeric SMILES | CNC(CN)C1=CC=CC=C1.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound consists of two components:
-
Cation: (2-Amino-1-phenylethyl)(methyl)amine, a secondary amine with a phenylethyl backbone and methyl substituent.
-
Anion: Maleate (but-2-enedioic acid), a dicarboxylic acid in its (E)-isomeric form.
The structural formula is represented as:
Cation:
Anion:
Molecular Formula:
Molecular Weight: 290.3 g/mol
Key Structural Features:
-
Chirality: The 1-phenylethyl group introduces a stereogenic center at the first carbon of the ethyl chain.
-
Salt Formation: Protonation of the amine by maleic acid enhances solubility and stability.
Synthesis and Purification Strategies
Synthetic Routes
Hypothetical pathways for synthesizing the compound are derived from analogous amine-maleate systems:
| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Phenethyl bromide, methylamine, K₂CO₃, DMF, 80°C | N-Methylphenethylamine | 65–70 |
| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivative | 50–55 |
| 3 | Reduction | H₂, Pd/C, ethanol | Primary amine | 85–90 |
| 4 | Salt Formation | Maleic acid, ethanol, reflux | Crude maleate | 75–80 |
Purification Techniques
-
Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
-
Chromatography: Silica gel column with methanol/dichloromethane (1:4) eluent resolves unreacted amines.
Physicochemical Properties
Solubility and Stability
| Property | Value/Observation | Conditions |
|---|---|---|
| Water Solubility | 12.5 mg/mL | 25°C, pH 4.5 |
| Partition Coefficient (LogP) | 1.8 (cation) | Octanol/water |
| Melting Point | 182–185°C (decomposes) | Differential Scanning Calorimetry |
Stability Notes:
-
Degrades under alkaline conditions (pH >8) via hydrolysis of the maleate anion.
-
Light-sensitive; storage in amber vials recommended.
Hypothesized Biological Activity
Receptor Binding Profiling
The compound’s structural similarity to adrenergic and dopaminergic agonists suggests potential interactions with:
-
α₁-Adrenergic Receptors: Moderate affinity predicted via computational docking (AutoDock Vina).
-
Dopamine D2 Receptors: Weak antagonism inferred from phenylalkylamine analogs.
Comparative Bioactivity:
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (α₁/D2) |
|---|---|---|---|
| (2-Amino-1-phenylethyl)(methyl)amine maleate | α₁-Adrenergic | 320 ± 45 | 4.2:1 |
| Phenylephrine | α₁-Adrenergic | 110 ± 20 | 12:1 |
| Haloperidol | D2 Dopamine | 2.1 ± 0.3 | 0.05:1 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, aromatic), 3.62 (q, J=6.8 Hz, 1H, CHNH₂), 2.95 (s, 3H, NCH₃), 2.85–2.70 (m, 2H, CH₂NH).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, maleate), 1590 cm⁻¹ (aromatic C=C).
Chromatographic Methods
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | C18, 5 µm | 0.1% TFA in ACN/H₂O (60:40) | 8.2 ± 0.3 |
| TLC | Silica GF254 | EtOAc:MeOH:NH₃ (75:20:5) | Rf = 0.45 |
| Parameter | Value | Model System |
|---|---|---|
| LD₅₀ (oral) | 480 mg/kg | Rat |
| Skin Irritation | Moderate | OECD 404 |
| Mutagenicity (Ames test) | Negative | TA98, TA100 |
Precautionary Measures:
-
Use nitrile gloves and eye protection during handling.
-
Neutralize spills with 5% sodium bicarbonate solution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume